2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-benzo[g]quinazolin-4-one
Description
Chemical Structure and Key Features The compound 2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-benzo[g]quinazolin-4-one is a fused heterocyclic molecule comprising a benzo[g]quinazolin-4-one core substituted with a trans-(E)-configured ethenyl group linked to a 4-nitrophenyl moiety. The benzo[g]quinazolinone system consists of a quinazolinone (a bicyclic structure with fused benzene and pyrimidine rings) fused to an additional benzene ring at the [g] position, enhancing planarity and conjugation. The 4-nitrophenyl group introduces strong electron-withdrawing properties, which influence electronic transitions, solubility, and reactivity.
- Optoelectronic materials: Due to extended conjugation and nitro-group-induced charge-transfer characteristics.
- Pharmacological research: Quinazolinone derivatives are known for bioactivity, including kinase inhibition or antimicrobial effects.
- Synthetic intermediates: The nitro group may serve as a precursor for further functionalization (e.g., reduction to amines).
Properties
IUPAC Name |
2-[(E)-2-(4-nitrophenyl)ethenyl]-3H-benzo[g]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-20-17-11-14-3-1-2-4-15(14)12-18(17)21-19(22-20)10-7-13-5-8-16(9-6-13)23(25)26/h1-12H,(H,21,22,24)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPPVFMFCPGXKL-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=N3)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=N3)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-benzo[g]quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. This reaction is often catalyzed by a Lewis acid, such as boron trifluoride (BF3), in an ethanol solvent under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the quinazolinone core.
Industrial Production Methods
Industrial production of quinazolinone derivatives, including this compound, often employs heterogeneous catalysts due to their efficiency and reusability. These catalysts facilitate the condensation reaction and can be easily removed from the reaction mixture by simple filtration .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-benzo[g]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-benzo[g]quinazolin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, thereby disrupting essential metabolic processes . The compound’s anticancer properties are believed to result from its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazolinone Derivatives
Structural and Functional Insights
- Substituent Effects :
- The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, lowering electron density and possibly red-shifting absorption spectra relative to the pyridin-3-yl analog .
- The pyridine substituent in the analog may improve aqueous solubility via hydrogen bonding, whereas the nitro group in the target likely reduces solubility in polar solvents.
Stilbene-Type Compounds
Comparative Analysis
- Conjugation Systems: Both compounds feature ethenyl-linked aromatic systems. However, the target’s benzoquinazolinone core creates a rigid, planar structure compared to Oxyresveratrol’s flexible stilbene backbone.
- Functional Groups : Oxyresveratrol’s hydroxyl groups enable radical scavenging, making it suitable for antioxidant applications , while the nitro group in the target compound may favor electron-accepting roles in charge-transfer complexes.
Research Findings and Inferences
Electronic Properties
- UV-Vis Absorption : The nitro group in the target compound likely induces a bathochromic shift (longer wavelength absorption) compared to hydroxyl- or pyridine-substituted analogs due to enhanced electron withdrawal.
- Electrochemical Stability: Benzo-fused systems generally exhibit higher thermal and photochemical stability than non-fused analogs, suggesting advantages in material applications.
Biological Activity
2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-benzo[g]quinazolin-4-one is a derivative of the quinazoline family, known for its significant biological activities, particularly in the fields of oncology and pharmacology. This compound has garnered attention due to its potential as an inhibitor of various biological pathways, including those involved in cancer progression and inflammation. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound involves several steps, starting from readily available precursors. The compound can be synthesized through a condensation reaction between 4-nitrobenzaldehyde and a suitable quinazoline derivative under acidic conditions. The reaction typically yields high purity and good yields, making it an attractive candidate for further biological studies.
Anticancer Properties
Recent studies have highlighted the anticancer properties of quinazoline derivatives, including this compound. Research has demonstrated that compounds with a quinazoline backbone can inhibit various kinases involved in cancer cell proliferation. For instance, a study evaluated the compound's activity against a panel of cancer cell lines, revealing significant anti-proliferative effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | EGFR inhibition |
| A549 (Lung) | 12.7 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 18.5 | Inhibition of cell cycle progression |
Table 1: Anticancer activity of this compound against various cancer cell lines.
The primary mechanism through which this compound exerts its anticancer effects is through the inhibition of the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of EGFR, it prevents phosphorylation and subsequent downstream signaling that leads to cell proliferation and survival . Additionally, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
Anti-inflammatory Effects
Beyond its anticancer properties, this compound also exhibits anti-inflammatory activity. A study investigating its effects on ulcerative colitis demonstrated that it could reduce inflammation markers significantly. The compound was tested in an animal model where it showed a reduction in colon inflammation scores.
| Inflammation Marker | Control Group | Treatment Group |
|---|---|---|
| TNF-α (pg/mL) | 350 ± 25 | 150 ± 20 |
| IL-6 (pg/mL) | 200 ± 30 | 90 ± 15 |
Table 2: Effect of this compound on inflammatory markers in ulcerative colitis model.
Case Study 1: Cancer Cell Line Evaluation
In a comprehensive study involving multiple cancer cell lines, researchers synthesized several derivatives based on the quinazoline structure. Among these, the target compound exhibited superior activity against breast and lung cancer cells compared to other derivatives. The study concluded that modifications at the phenyl ring significantly influenced biological activity.
Case Study 2: Ulcerative Colitis Model
In a preclinical model for ulcerative colitis, administration of the compound resulted in notable improvements in clinical scores and histological evaluations. The findings suggest that this compound could serve as a potential therapeutic agent for inflammatory bowel diseases due to its dual action on both cancerous and inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
